molecular formula C8H6N8 B2419471 4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 141652-41-7

4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B2419471
CAS No.: 141652-41-7
M. Wt: 214.192
InChI Key: LPXVKULEXIEEAN-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing three nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of an azole compound with various cytochrome P 450 (CYP) proteins . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically established by NMR and MS analysis .


Chemical Reactions Analysis

1,2,4-Triazole derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary. For example, the parent 1H-1,2,4-triazole is a white powder solid with a melting point of 119–121°C, a boiling point of 260°C, a density of 1.13 g/cm3, and is highly soluble in water .

Scientific Research Applications

Charge Transfer Materials

4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine and its derivatives exhibit significant potential in the field of charge transfer materials. Their unique structure, incorporating π-rich and π-poor units, facilitates the reduction of the HOMO–LUMO energy gap, enhancing intra-molecular charge transfer. The elongation of the π-backbone, combined with a push-pull strategy, has been investigated for its ability to tune electronic, photophysical, and charge transfer properties. These materials are expected to perform comparably, if not superiorly, to traditional hole and electron transfer materials, such as pentacene and tris(8-hydroxyquinolinato)aluminum, due to their smaller reorganization energies (Irfan, 2014).

Supramolecular Assemblies

The structural versatility of pyrimidine derivatives, including this compound, enables the formation of novel crown-containing supramolecular assemblies. These assemblies exhibit extensive hydrogen bonding interactions, forming 2D and 3D networks. Such structures are not only fascinating from a chemical standpoint but also have implications for materials science and nanotechnology, highlighting the potential of pyrimidine derivatives in constructing complex supramolecular architectures (Fonari et al., 2004).

Antibacterial Activity

Pyrimidine derivatives, including those related to this compound, have been extensively researched for their antibacterial properties. These compounds demonstrate a broad spectrum of activity against various bacterial strains, underscoring their potential in developing new antibacterial agents. The structure-activity relationship studies suggest that specific modifications to the pyrimidine core can enhance antibacterial efficacy, offering a promising avenue for the development of novel antimicrobial compounds (Lahmidi et al., 2019).

Photophysical Properties and Electron Transporting Materials

The study of pyrimidine-containing compounds has extended into the realm of electronics, particularly in the investigation of materials with high electron mobility and triplet energy. These compounds, including derivatives of this compound, have been synthesized and characterized, revealing favorable electronic affinities and triplet energy levels. Their structural features, such as intramolecular and intermolecular hydrogen bonds, contribute to high electron mobility and potential application in organic electronics, including organic light-emitting devices (Yin et al., 2016).

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated on various cell lines. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The results of studies on 1,2,4-triazole derivatives indicate that they could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

4,6-bis(1,2,4-triazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N8/c1-7(15-5-9-2-13-15)11-4-12-8(1)16-6-10-3-14-16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXVKULEXIEEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N2C=NC=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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